molecular formula C15H23ClN4O2 B7898767 tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)carbamate

tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)carbamate

Cat. No.: B7898767
M. Wt: 326.82 g/mol
InChI Key: GQFGVYCTONXAEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)carbamate: is a chemical compound with the molecular formula C15H22ClN3O2 and a molecular weight of 311.81 g/mol . This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a chlorinated pyrimidine moiety. It is commonly used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)carbamate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)carbamate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN4O2/c1-10-9-12(16)19-13(17-10)20-7-5-11(6-8-20)18-14(21)22-15(2,3)4/h9,11H,5-8H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFGVYCTONXAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)NC(=O)OC(C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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